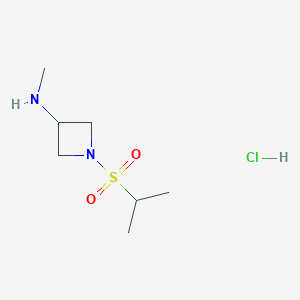
1-(isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an azetidine ring, a sulfonyl group, and a methylamine moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of an azetidine derivative with isopropylsulfonyl chloride in the presence of a base, followed by methylation of the resulting intermediate. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
1-(isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The azetidine ring can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups replacing the sulfonyl group.
科学研究应用
1-(isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- 1-(isopropylsulfonyl)piperazine hydrochloride
- 2-(isopropylsulfonyl)ethanamine hydrochloride
- 4-chloro-3-(isopropylsulfonyl)-N-methyl-N-phenylbenzohydrazide
Uniqueness
1-(isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride is unique due to its azetidine ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable molecule for targeted research and applications.
属性
分子式 |
C7H17ClN2O2S |
|---|---|
分子量 |
228.74 g/mol |
IUPAC 名称 |
N-methyl-1-propan-2-ylsulfonylazetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-6(2)12(10,11)9-4-7(5-9)8-3;/h6-8H,4-5H2,1-3H3;1H |
InChI 键 |
XNJAKQYCSIRXOS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)S(=O)(=O)N1CC(C1)NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


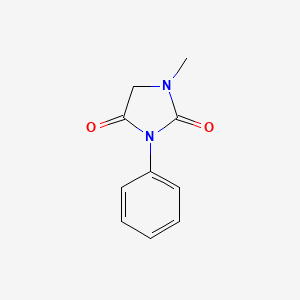
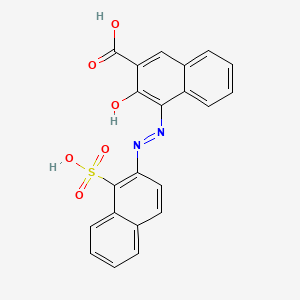
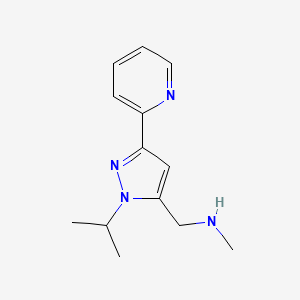
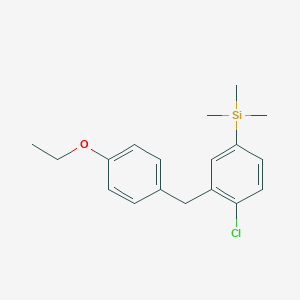

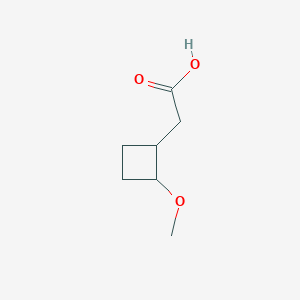
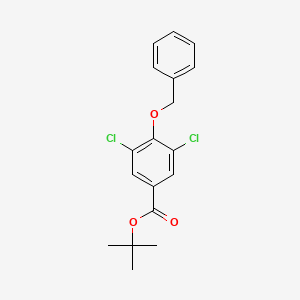
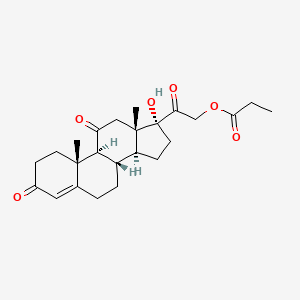

![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13428031.png)
![3-Amino-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13428034.png)
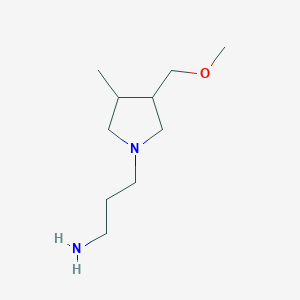
![sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13428040.png)
![(Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13428045.png)
